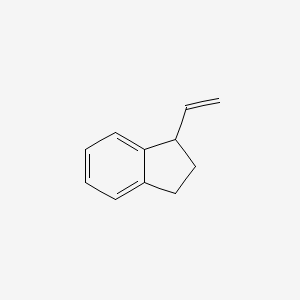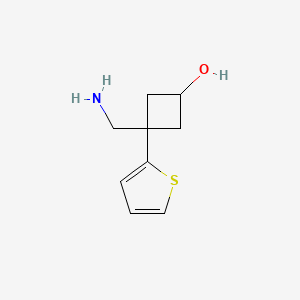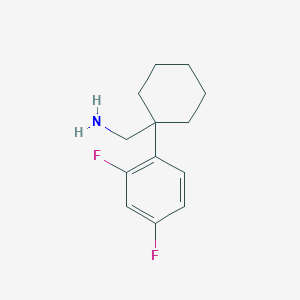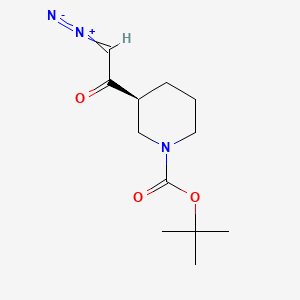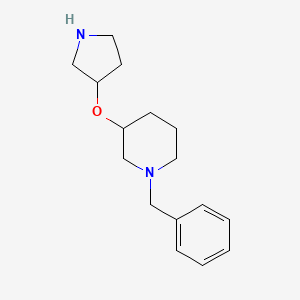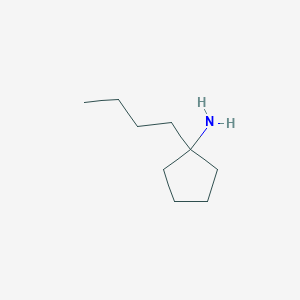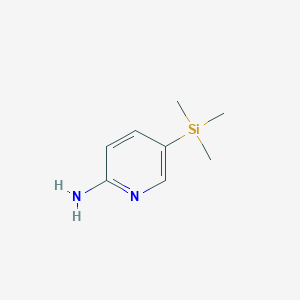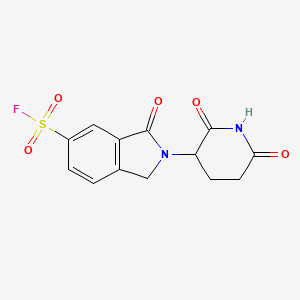aminehydrochloride](/img/structure/B13588867.png)
[(2S)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride is a chemical compound with a molecular formula of C12H16ClNS. It is known for its unique structure, which includes a benzothiophene moiety, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride typically involves several steps. One common method includes the reaction of 1-benzothiophene with appropriate reagents to introduce the propan-2-yl and methylamine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiophene ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
(2S)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride can be compared with other benzothiophene derivatives. Similar compounds include:
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: Known for its affinity towards 5-HT1A receptors.
1-(1-benzothiophen-2-yl)propan-2-yl](methyl)aminehydrochloride: Another derivative with similar structural features.
The uniqueness of (2S)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClNS |
|---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
(2S)-1-(1-benzothiophen-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-6,8-9,13H,7H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
OHCAUPHUFZCCRQ-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)SC=C2)NC.Cl |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)SC=C2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


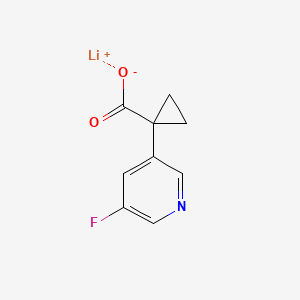
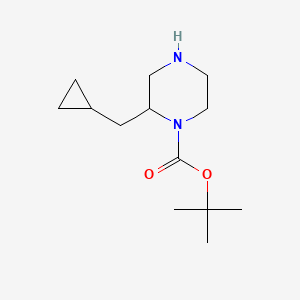
![N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13588788.png)
![rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)
